2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Physical Organic Chemistry Acid-Base Equilibria Structure-Activity Relationships

Securing the 2,4-bis[(trifluoromethyl)sulfonyl] substitution pattern is a recurring bottleneck for medicinal chemists requiring precise electronic and steric control in aromatic scaffolds. This compound delivers the exact ortho/para arrangement, ensuring regioselectivity in cross-couplings and predictable pKa (~8.13) for O-alkylation. - Eliminates isomer mismatch: Not interchangeable with the 3,5-substituted variant (CAS 349-58-6). - Enables reliable triflate activation for Suzuki-Miyaura couplings. - Ideal monomer for poly(arylene ether sulfone) materials with enhanced thermal stability.

Molecular Formula C8H4F6O5S2
Molecular Weight 358.2 g/mol
CAS No. 15183-81-0
Cat. No. B091897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis[(trifluoromethyl)sulfonyl]phenol
CAS15183-81-0
Molecular FormulaC8H4F6O5S2
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O
InChIInChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H
InChIKeyYLVSVWPYINMRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis[(trifluoromethyl)sulfonyl]phenol: Physicochemical Profile


2,4-Bis[(trifluoromethyl)sulfonyl]phenol (CAS 15183-81-0), also designated 2,4-ditrifluoromethanesulfonylphenol, is a disubstituted phenol bearing two strongly electron-withdrawing trifluoromethylsulfonyl (triflyl) groups at the 2- and 4-positions. With a molecular formula of C8H4F6O5S2 and a molecular weight of 358.235 g/mol, the compound possesses an acidic phenolic proton (calculated pKa ~ 8.13) and high lipophilicity (LogP ~ 4.14) that profoundly influences its reactivity profile . It is commercially available as a research chemical from multiple suppliers, typically at 95% purity, and serves as a specialized building block for the synthesis of functionalized aromatics, advanced materials, and pharmaceutical intermediates .

1
Synthetic building block for functionalized aromatics, advanced materials, and pharmaceutical intermediates
2
Strongly electron-deficient arene supports cross-coupling and nucleophilic aromatic substitution workflows
3
Acidic phenolic proton enables selective O-alkylation under mild conditions

2,4-Bis[(trifluoromethyl)sulfonyl]phenol: Substitution Specificity


The presence of two geminal trifluoromethylsulfonyl groups creates an exceptional electron-deficient aromatic environment that cannot be replicated by mono-substituted or differently positioned analogs. The ortho/para substitution pattern of the triflyl groups in 2,4-bis[(trifluoromethyl)sulfonyl]phenol establishes a unique electronic and steric landscape that governs both the acidity of the phenolic hydroxyl and the regioselectivity of subsequent electrophilic aromatic substitution reactions . This specific substitution pattern is not interchangeable with the 3,5-bis(trifluoromethylsulfonyl) isomer (CAS 349-58-6), which presents a different spatial arrangement of electron-withdrawing groups and consequently distinct reactivity in cross-coupling and nucleophilic aromatic substitution processes .

Regioisomer (3,5-substitution) is not directly interchangeable
2,4- vs. 3,5-bis(trifluoromethylsulfonyl)phenol differ in electronic landscape and intramolecular H-bonding capability, altering reactivity in cross-coupling and nucleophilic processes.
Thioether analog exhibits significantly different lipophilicity
2,4-bis[(trifluoromethyl)sulfanyl]phenol (–SCF₃ groups) has much higher LogP; partitioning, membrane interaction, and chromatographic behavior will not match the sulfonyl compound.
Mono-substituted or differently positioned analogs cannot replicate the electron-deficient environment
The dual geminal triflyl substitution creates an exceptional electron-poor aromatic system that single-substituted or mismatched isomers fail to reproduce.

2,4-Bis[(trifluoromethyl)sulfonyl]phenol: Comparative Evidence


Enhanced Acidity vs. Unsubstituted Phenol

The 2,4-bis[(trifluoromethyl)sulfonyl] substitution significantly acidifies the phenolic O–H bond relative to unsubstituted phenol. This increased acidity is directly attributable to the strong electron-withdrawing inductive effect of the two triflyl groups, which stabilize the phenoxide anion. The calculated pKa value for 2,4-bis[(trifluoromethyl)sulfonyl]phenol is 8.13, representing a decrease of approximately 1.8 pKa units compared to unsubstituted phenol (pKa ≈ 9.95) [1].

Acidity vs. Unsubstituted Phenol
Class-level inference
pKa 8.13 (calculated)
vs. unsubstituted phenol pKa ≈ 9.95
ΔpKa ≈ -1.8 (more acidic)
Supports deprotonation under milder basic conditions, enabling nucleophilic alkylation/acylation where plain phenol would be unreactive.
Calculated value; verify experimentally for reaction design.
Physical Organic Chemistry Acid-Base Equilibria Structure-Activity Relationships

Lipophilicity vs. Thioether Analog

The sulfonyl analog (LogP = 4.14) exhibits reduced lipophilicity relative to the corresponding thioether derivative 2,4-bis[(trifluoromethyl)sulfanyl]phenol (LogP = 5.61), which bears two –SCF3 groups instead of –SO2CF3 groups. This difference arises from the polar nature of the sulfonyl moiety, which introduces greater hydrogen-bond acceptor capacity and lowers the partition coefficient [1].

Lipophilicity vs. Thioether Analog
Cross-study comparable
LogP 4.14
2,4-bis[(trifluoromethyl)sulfanyl]phenol LogP 5.61
ΔLogP ≈ -1.47 (~30× lower partitioning)
Substantially lower octanol-water partitioning influences membrane-permeability interpretation and chromatographic retention in drug-discovery workflows.
Calculated LogP values; confirm experimentally for quantitative ADME models.
Medicinal Chemistry ADME Properties Lipophilicity

Regioisomer Comparison: 2,4- vs. 3,5-Substitution

The ortho/para substitution pattern in 2,4-bis[(trifluoromethyl)sulfonyl]phenol places one electron-withdrawing group adjacent to the hydroxyl and another para to it, creating a unique electronic environment that differs fundamentally from the 3,5-bis(trifluoromethylsulfonyl)phenol isomer (CAS 349-58-6). In the 3,5-isomer, both triflyl groups are positioned meta to the hydroxyl, resulting in a different dipole moment and distinct reactivity in electrophilic aromatic substitution .

Regioisomer: 2,4- vs. 3,5-Substitution
Class-level inference
2,4-bis(triflyl) substitution
3,5-bis(triflyl)phenol (CAS 349-58-6)
Ortho/para vs. meta/meta substitution
2,4-isomer enables intramolecular H-bonding between OH and ortho-SO₂, influencing conformation and potential as a ligand or catalyst precursor.
Structural isomerism; direct comparative reactivity data limited.
Synthetic Chemistry Regioselectivity Cross-Coupling

2,4-Bis[(trifluoromethyl)sulfonyl]phenol: Key Applications


Aryl Triflate Precursor for Cross-Coupling

The phenolic hydroxyl in 2,4-bis[(trifluoromethyl)sulfonyl]phenol can be readily converted to the corresponding triflate ester, generating a highly electrophilic aryl triflate. This intermediate participates efficiently in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to construct biaryl systems [1]. The electron-deficient nature of the arene, conferred by the two sulfonyl groups, may accelerate oxidative addition steps relative to less electron-deficient aryl triflates.

Fluorinated Poly(arylene ether sulfone) Synthesis

The combination of a nucleophilic phenolic oxygen and two electron-withdrawing sulfonyl groups makes 2,4-bis[(trifluoromethyl)sulfonyl]phenol a valuable monomer for the preparation of high-performance poly(arylene ether sulfone)s. These polymers exhibit enhanced thermal stability, chemical resistance, and dielectric properties, making them suitable for advanced coatings, membranes, and electronic materials .

Sulfonamide-Based Bioactive Molecule Building Block

The acidity of the phenolic proton (pKa 8.13) allows for selective O-alkylation under mild conditions, while the sulfonyl groups can serve as bioisosteres for carboxylic acids or as hydrogen-bond acceptors in enzyme active sites. This profile is particularly relevant in the design of phosphatase inhibitors and other enzyme-targeting small molecules where strong electron-withdrawing character is required [2].

Sulfonyl Chloride & Sulfonamide Libraries

The trifluoromethylsulfonyl groups can be converted to sulfonyl chlorides or sulfonamides, enabling the construction of focused libraries for medicinal chemistry screening. The presence of two reactive sulfonyl handles on a single aromatic scaffold provides opportunities for generating structurally diverse sulfonamide derivatives with tunable physicochemical properties [3].

Application
Selection Property
Validation Focus
Aryl triflate precursor for cross-coupling
Triflate-forming capacity; electron-deficient arene accelerates oxidative addition
Cross-coupling yields (e.g., Suzuki-Miyaura) with arylboronic acids
Fluorinated poly(arylene ether sulfone) synthesis
Bifunctional monomer (phenol + sulfone) for condensation polymerization
Polymer thermal stability, chemical resistance, and dielectric performance
Sulfonamide-based bioactive molecule building block
Acidic phenol for selective O-alkylation; sulfonyl as bioisostere
Enzyme inhibition assay (e.g., phosphatase) and target-engagement profiling
Sulfonyl chloride & sulfonamide libraries
Two sulfonyl handles for parallel derivatization
Library diversity, physicochemical parameter scanning, and SAR exploration
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